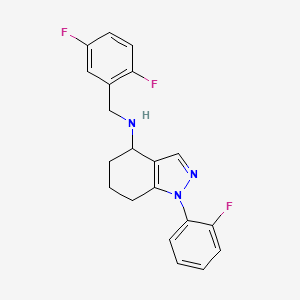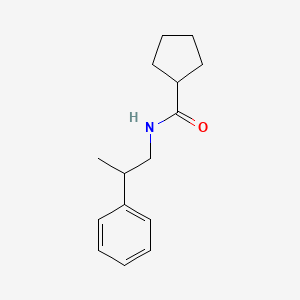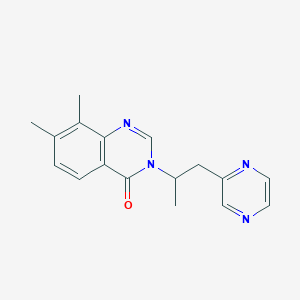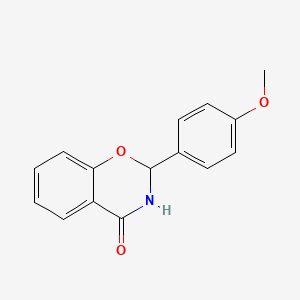![molecular formula C18H21BrN2O2 B6130379 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol](/img/structure/B6130379.png)
2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a pyridinylpiperidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol typically involves multiple steps, starting with the bromination of a methoxy-substituted phenol. The brominated intermediate is then subjected to a series of reactions to introduce the pyridinylpiperidinyl group. Common reagents used in these steps include bromine, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiolates can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can produce a variety of substituted phenols.
科学的研究の応用
2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the pyridinylpiperidinyl moiety enhances the compound’s affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-methoxy-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]phenol
- 2-Bromo-6-methoxy-4-[(2-pyridin-4-ylpiperidin-1-yl)methyl]phenol
- 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)ethyl]phenol
Uniqueness
Compared to similar compounds, 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is unique due to the specific positioning of the pyridinyl group, which can significantly influence its binding properties and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-23-17-10-13(9-15(19)18(17)22)12-21-8-3-2-6-16(21)14-5-4-7-20-11-14/h4-5,7,9-11,16,22H,2-3,6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNTZBGSLMBXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCCC2C3=CN=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine](/img/structure/B6130308.png)


![4-{3-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6130329.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B6130344.png)
![(2S)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B6130351.png)
![1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine](/img/structure/B6130352.png)
![4-Bromo-3-[(4-bromophenyl)sulfamoyl]benzoic acid](/img/structure/B6130353.png)
![N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6130356.png)
![N-butyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B6130366.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6130369.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyrazinylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6130391.png)
